An In-depth Technical Guide to (3-Bromo-2-chloro-5-fluorophenyl)boronic acid
An In-depth Technical Guide to (3-Bromo-2-chloro-5-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid, a halogenated phenylboronic acid of significant interest in synthetic chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific isomer, this guide also includes comparative information for the closely related compound, (3-Bromo-5-chloro-2-fluorophenyl)boronic acid, to provide a broader context for its chemical and physical properties.
Core Identifiers and Chemical Structure
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is a polysubstituted aromatic compound containing bromine, chlorine, and fluorine atoms, along with a boronic acid functional group. This unique combination of halogens and the boronic acid moiety makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.
The confirmed CAS number for (3-Bromo-2-chloro-5-fluorophenyl)boronic acid is 2379538-57-3 .
Below is a table summarizing the key identifiers for (3-Bromo-2-chloro-5-fluorophenyl)boronic acid and its structural isomer, (3-Bromo-5-chloro-2-fluorophenyl)boronic acid.
| Identifier | (3-Bromo-2-chloro-5-fluorophenyl)boronic acid | (3-Bromo-5-chloro-2-fluorophenyl)boronic acid |
| CAS Number | 2379538-57-3 | 2377608-61-0[1] |
| Molecular Formula | C₆H₄BBrClFO₂ | C₆H₄BBrClFO₂[1] |
| Molecular Weight | 253.26 g/mol | 253.26 g/mol [1] |
| IUPAC Name | (3-Bromo-2-chloro-5-fluorophenyl)boronic acid | (3-Bromo-5-chloro-2-fluorophenyl)boronic acid |
| Canonical SMILES | B(C1=C(C(=CC(=C1)F)Br)Cl)(O)O | B(C1=C(C=C(C=C1Br)Cl)F)(O)O |
| InChI | Data not readily available | InChI=1S/C6H4BBrClFO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H[1] |
| InChI Key | Data not readily available | NMOPQYMXMOJAJG-UHFFFAOYSA-N[1] |
Structural Representation:
The structural differences between the two isomers are illustrated in the diagram below. The key distinction lies in the relative positions of the chloro and fluoro substituents on the phenyl ring.
Caption: 2D representation of the two isomers.
Physicochemical and Safety Data
Detailed experimental data on the physical and chemical properties of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid are not widely published. However, data for the related isomer, (3-Bromo-5-chloro-2-fluorophenyl)boronic acid, can serve as a useful surrogate for estimation and handling protocols.
Table of Properties and Safety Information:
| Property / Safety Metric | (3-Bromo-2-chloro-5-fluorophenyl)boronic acid | (3-Bromo-5-chloro-2-fluorophenyl)boronic acid |
| Physical Form | Solid (presumed) | Solid[1] |
| Boiling Point | Data not available | 361.8 ± 52.0 °C at 760 mmHg[1] |
| Storage Temperature | Data not available | Room Temperature[1] |
| Purity | Data not available | ≥98%[1] |
| GHS Pictogram | Data not available | GHS07 (Harmful)[1] |
| Signal Word | Data not available | Warning[1] |
| Hazard Statements | Data not available | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Precautionary Statements | Data not available | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1] |
Expert Insight: Given the structural similarities, it is reasonable to assume that (3-Bromo-2-chloro-5-fluorophenyl)boronic acid will exhibit comparable hazard profiles. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Synthesis and Availability
Halogenated phenylboronic acids are typically synthesized from the corresponding aryl halides. A general and robust method involves the conversion of an aryl bromide or iodide to an organometallic intermediate (either a Grignard reagent or an organolithium species), which is then quenched with a trialkyl borate ester, followed by acidic workup.
Generalized Synthesis Workflow:
Caption: Generalized synthesis of arylboronic acids.
Causality in Experimental Choices:
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Choice of Metal: The use of magnesium (for Grignard formation) or n-butyllithium (for lithium-halogen exchange) is determined by the reactivity of the starting aryl halide and the presence of other functional groups. Lithium-halogen exchange is often faster and occurs at lower temperatures, which can be advantageous for substrates with sensitive functionalities.
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Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are crucial to stabilize the organometallic intermediates and prevent their premature quenching by protic sources.
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Temperature Control: These reactions are typically initiated at low temperatures (e.g., -78 °C for organolithium formation) to control exothermicity and prevent side reactions.
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Borating Agent: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are used as the boron source. The choice of the alkyl group can influence the reaction rate and the ease of purification.
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Acidic Workup: Hydrolysis of the intermediate boronate ester under acidic conditions is necessary to yield the final boronic acid.
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is available from specialized chemical suppliers as a research chemical.
Applications in Drug Discovery and Organic Synthesis
Boronic acids are exceptionally versatile reagents in modern organic chemistry, with their utility being most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex.
The Role in Suzuki-Miyaura Coupling:
Caption: The Suzuki-Miyaura cross-coupling reaction.
The unique substitution pattern of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid makes it a valuable building block for introducing a specific polysubstituted phenyl motif into a target molecule. This is particularly relevant in the field of medicinal chemistry, where the precise placement of halogen atoms can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and metabolic stability.
A patent application has described the use of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid in the synthesis of PD-1/PD-L1 inhibitors, which are a class of immunotherapy drugs used in cancer treatment. In this context, the boronic acid is coupled with a heterocyclic aldehyde to construct a more complex molecular scaffold.[2][3] This highlights the direct applicability of this reagent in the development of novel therapeutics.
The broader importance of boronic acids in drug discovery is underscored by the number of FDA-approved drugs that contain a boron atom, such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma. The unique electronic properties of the boron atom allow it to engage in reversible covalent interactions with biological targets, a mechanism that is increasingly being exploited in drug design.
Conclusion
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid, identified by CAS number 2379538-57-3, is a specialized chemical reagent with demonstrated utility in the synthesis of complex molecules for pharmaceutical applications. While detailed physicochemical and safety data for this specific isomer are not extensively documented, information from closely related compounds provides a valuable framework for its handling and use. Its significance lies in its role as a building block in powerful synthetic methodologies like the Suzuki-Miyaura coupling, enabling the precise introduction of a uniquely substituted aromatic moiety, a critical aspect of modern drug design and discovery. As research in medicinal chemistry continues to advance, the demand for such tailored building blocks is expected to grow, further solidifying the importance of compounds like (3-Bromo-2-chloro-5-fluorophenyl)boronic acid.
References
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AA Blocks. Product Index. Available from: [Link]
- Google Patents. WO2019204609A1 - Pd-1/pd-l1 inhibitors.
- Google Patents. CA3093130A1 - Pd-1/pd-l1 inhibitors.
